Fisetin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

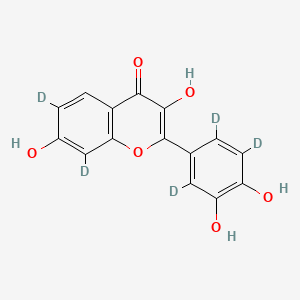

Molecular Formula |

C15H10O6 |

|---|---|

Molecular Weight |

291.27 g/mol |

IUPAC Name |

6,8-dideuterio-3,7-dihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H/i1D,2D,4D,5D,6D |

InChI Key |

XHEFDIBZLJXQHF-UPLZBMDUSA-N |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1O)[2H])OC(=C(C2=O)O)C3=C(C(=C(C(=C3[2H])[2H])O)O)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fisetin-d5: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Fisetin-d5, a deuterated analog of the naturally occurring flavonoid, Fisetin. This document details its chemical properties, structure, and applications, with a focus on its role as an internal standard in quantitative analysis.

Introduction to this compound

This compound is a stable, isotopically labeled form of Fisetin, where five hydrogen atoms have been replaced by deuterium.[1][2] This labeling makes it an ideal internal standard for the quantification of Fisetin in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3][4] The presence of deuterium atoms increases the molecular weight of the molecule without significantly altering its chemical properties, allowing for clear differentiation from the unlabeled Fisetin during analysis.[2]

Fisetin itself is a naturally occurring flavonol found in a variety of fruits and vegetables, including strawberries, apples, and onions.[2][5] It has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][6] As research into the therapeutic potential of Fisetin advances, the need for accurate and reliable quantification methods becomes paramount, highlighting the critical role of internal standards like this compound.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Fisetin, with the exception of the five deuterium atoms. Its formal name is 2-(3,4-dihydroxyphenyl-2,5,6-d3)-3,7-dihydroxy-4H-1-benzopyran-4-one-6,8-d2.[1]

Below is a diagram illustrating the structural relationship between Fisetin and this compound, with the positions of the deuterium atoms highlighted.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2909407-29-8 | [1] |

| Molecular Formula | C₁₅H₅D₅O₆ | [1] |

| Molecular Weight | 291.27 g/mol | [3][7] |

| Exact Mass | 291.0791 g/mol | [3] |

| Purity | ≥98% | [3] |

| Appearance | Solid powder | [3] |

| Storage | -20°C | [1] |

Solubility

The solubility of this compound in various solvents is a critical factor for its use in experimental settings.

| Solvent | Solubility | Reference |

| DMF | 30 mg/mL | [1] |

| DMSO | 30 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

| Ethanol | 5 mg/mL | [1] |

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in quantitative analytical methods.[1][3][8] Its use is crucial for correcting for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of the quantification of Fisetin.

Quantification of Fisetin using LC-MS with this compound Internal Standard

Methodology:

-

Sample Preparation: A known amount of this compound is spiked into the biological sample. This is followed by an extraction procedure, such as protein precipitation and liquid-liquid or solid-phase extraction, to isolate the analytes of interest from the sample matrix. The extract is then evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

-

LC-MS Analysis: The reconstituted sample is injected into an LC system. The Fisetin and this compound are separated from other components in the sample on a chromatographic column. The eluent from the column is then introduced into a mass spectrometer, where the analytes are ionized and detected. Multiple Reaction Monitoring (MRM) is a commonly used mode for quantification, where specific precursor-to-product ion transitions for both Fisetin and this compound are monitored.

-

Data Analysis: The peak areas for both Fisetin and this compound are integrated. A calibration curve is generated by analyzing a series of standards with known concentrations of Fisetin and a constant concentration of this compound. The concentration of Fisetin in the unknown sample is then determined by calculating the peak area ratio of Fisetin to this compound and interpolating this value on the calibration curve.

Signaling Pathways of Fisetin

While this compound is primarily a tool for analytical chemistry, understanding the biological activity of the parent compound, Fisetin, is essential for researchers in drug development. Fisetin has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 5. Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | C15H10O6 | CID 163342012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

Synthesis and Isotopic Labeling of Fisetin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Fisetin-d5. The document details experimental protocols, presents quantitative data in a structured format, and visualizes the key signaling pathways influenced by Fisetin. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Introduction

Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential senolytic properties.[1] Isotopically labeled compounds, such as this compound, are indispensable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, serving as internal standards for accurate quantification by mass spectrometry.[1][2] This guide outlines a plausible synthetic approach to this compound and provides key characterization data.

Synthesis of this compound

A plausible synthetic workflow for this compound is conceptualized as follows:

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Fisetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetin, a naturally occurring flavonol, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] To enhance its therapeutic potential by improving its metabolic stability, deuteration has emerged as a key strategy. This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated fisetin, presenting a direct comparison with its non-deuterated counterpart where data is available. This document summarizes quantitative data in structured tables, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows using Graphviz diagrams to support researchers, scientists, and drug development professionals in their work with these compounds.

Physicochemical Properties

The introduction of deuterium in place of hydrogen atoms in the fisetin molecule can subtly alter its physical and chemical characteristics. While comprehensive comparative data is still emerging, this section outlines the known properties of both fisetin and its deuterated form, fisetin-d5.

General Properties

| Property | Fisetin | Deuterated Fisetin (this compound) |

| Chemical Name | 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 2-(3,4-dihydroxyphenyl-2,5,6-d3)-3,7-dihydroxy-4H-1-benzopyran-4-one-6,8-d2[2] |

| Synonyms | 3,3',4',7-Tetrahydroxyflavone, 5-Desoxyquercetin | - |

| CAS Number | 528-48-3[3] | 2909407-29-8[2] |

| Molecular Formula | C₁₅H₁₀O₆[3] | C₁₅H₅D₅O₆[2] |

| Molecular Weight | 286.24 g/mol [3] | 291.3 g/mol [2] |

| Appearance | Light yellow powder[4] | Solid[2] |

Thermal Properties

| Property | Fisetin | Deuterated Fisetin (this compound) |

| Melting Point | >290°C[4], 330°C[4] | Data not available |

Acidity

| Property | Fisetin | Deuterated Fisetin (this compound) |

| pKa | 7.27 (for the hydroxyl group at the C7 position)[5] | Data not available |

Solubility

The solubility of fisetin is a critical factor influencing its bioavailability. Deuteration is not expected to dramatically alter solubility, but precise measurements are crucial for formulation development.

| Solvent | Fisetin Solubility | Deuterated Fisetin (this compound) Solubility |

| Water | < 1 mg/mL[4] | Data not available |

| DMSO | ~30 mg/mL[1] | 30 mg/mL[2] |

| DMF | ~30 mg/mL[1] | 30 mg/mL[2] |

| Ethanol | ~5 mg/mL[1] | 5 mg/mL[2] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[1] | 0.5 mg/mL[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of fisetin and its deuterated analogs.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Detailed Steps:

-

Preparation: Add an excess amount of the test compound (fisetin or deuterated fisetin) to a clear glass vial to ensure that saturation is reached.

-

Add a precise volume of distilled water (or a relevant buffer solution) to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker bath and agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Sample Processing: After incubation, allow the vial to stand at the same temperature to let undissolved particles settle.

-

Centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.[6]

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[6]

-

Quantification: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[6] A standard calibration curve of the compound in the same solvent should be used for accurate quantification.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of an ionizable compound as a function of pH.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Steps:

-

Solution Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). The ionic strength of the buffers should be kept constant.

-

Prepare a concentrated stock solution of the test compound in a water-miscible organic solvent like DMSO.

-

Measurement: In a 96-well microplate or individual cuvettes, add a small, precise volume of the stock solution to each of the different pH buffers.[7] The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the pKa.

-

Measure the UV-Vis absorbance spectrum of each solution over a wavelength range where the compound absorbs light (e.g., 250-500 nm).[7]

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH.

-

Plot the absorbance at this wavelength versus the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve. More accurately, the pKa can be determined by fitting the data to a suitable equation derived from the Henderson-Hasselbalch equation.[8]

Assessment of Metabolic Stability (HPLC-Based Assay)

This protocol provides a general workflow to assess the in vitro metabolic stability of a compound using liver microsomes. Deuteration is often employed to improve metabolic stability.

Caption: Workflow for assessing in vitro metabolic stability.

Detailed Steps:

-

Reaction Setup: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system (to ensure a constant supply of the necessary cofactor for metabolic enzymes).

-

Pre-warm the mixture to 37°C.

-

Initiation: Start the metabolic reaction by adding the test compound (fisetin or deuterated fisetin) at a known concentration.

-

Time Course: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quenching: Immediately stop the reaction in the aliquots by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins. An internal standard should be included in the quenching solution for accurate quantification.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Quantification: Transfer the supernatant to an analysis vial and quantify the amount of the remaining parent compound using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance, which are measures of metabolic stability.

Signaling Pathways Modulated by Fisetin

Fisetin exerts its biological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of both fisetin and its deuterated derivatives.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Fisetin has been shown to inhibit this pathway in various cancer cell lines.[9][10][11]

Caption: Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Fisetin's effect on this pathway can be cell-type dependent.[12][13]

Caption: Fisetin modulates the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. Fisetin is known to inhibit the activation of this pro-inflammatory pathway.[14][15]

Caption: Fisetin inhibits the NF-κB signaling pathway.

Conclusion

Deuteration of fisetin presents a promising avenue for enhancing its therapeutic properties, primarily by improving its metabolic stability. This guide has compiled the available physicochemical data for both fisetin and deuterated fisetin, highlighting areas where further research is needed to provide a complete comparative profile. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers engaged in the development and characterization of deuterated fisetin as a potential therapeutic agent. Continued investigation into the properties and biological activities of deuterated fisetin is warranted to fully realize its clinical potential.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Fisetin | C15H10O6 | CID 5281614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peerj.com [peerj.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Fisetin-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential quality control parameters for Fisetin-d5, a deuterated analog of the naturally occurring flavonoid, Fisetin. This document is intended to assist researchers, scientists, and drug development professionals in understanding and interpreting the data presented in a Certificate of Analysis (CoA), as well as the analytical methodologies employed to determine its purity and identity. This compound is primarily utilized as an internal standard for the quantification of Fisetin in various biological matrices using mass spectrometry-based techniques.[1][2][3]

This compound: General Specifications

A typical Certificate of Analysis for this compound will include the following key information. The data presented in the table below is a summary of representative values and should be cross-referenced with the batch-specific CoA provided by the supplier.

| Parameter | Typical Specification |

| Chemical Name | 2-(3,4-dihydroxyphenyl-2,5,6-d3)-3,7-dihydroxy-4H-chromen-4-one-6,8-d2 |

| CAS Number | 2909407-29-8[2][4] |

| Chemical Formula | C₁₅H₅D₅O₆[2] |

| Molecular Weight | 291.27 g/mol [2] |

| Exact Mass | 291.0791[2] |

| Appearance | Solid powder[2] |

| Purity | >98%[2] |

| Storage Conditions | Refer to the Certificate of Analysis for specific storage recommendations[4] |

Analytical Methodologies for Purity Determination

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is a common approach for the quantitative analysis of Fisetin and its deuterated analogs.[5][6] The principle of this technique is the separation of components in a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Typical Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 column is frequently used for the separation of flavonoids like Fisetin.[5][6]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% orthophosphoric acid in water).[5][6][7] The ratio of the organic to the aqueous phase can be optimized to achieve the best separation.

-

Detection: Detection is commonly performed using a UV detector set at a wavelength where Fisetin exhibits maximum absorbance, such as 362 nm.[5][6]

-

Quantification: The purity of this compound is determined by comparing the peak area of the analyte to that of a certified reference standard. The percentage purity is calculated from the ratio of the main peak area to the total area of all peaks in the chromatogram.

The following diagram illustrates a typical workflow for the purity analysis of this compound by HPLC.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

In addition to HPLC, Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the identity and isotopic enrichment of this compound.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of this compound, ensuring the correct incorporation of deuterium atoms. It is also a highly sensitive method for detecting and identifying impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the chemical structure of this compound and confirming the positions of the deuterium labels. The absence or reduction of signals at specific chemical shifts in the ¹H-NMR spectrum, compared to the spectrum of unlabeled Fisetin, provides direct evidence of deuteration.

The following diagram illustrates the relationship between these analytical techniques in the comprehensive characterization of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ijsat.org [ijsat.org]

- 6. Validated RP-HPLC Method for the Quantitative Analysis of Fisetin in Pure Form and Mucoadhesive Microemulsion Formulations - IJSAT [ijsat.org]

- 7. HPLC Method for Analysis of Fisetin | SIELC Technologies [sielc.com]

Fisetin vs. Fisetin-d5: A Technical Whitepaper on Biological Activity and the Potential of Deuteration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetin, a naturally occurring flavonoid, has garnered significant scientific interest due to its pleiotropic biological activities, including potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. Its therapeutic potential, however, is hampered by poor bioavailability and rapid metabolism. This technical guide provides an in-depth overview of the known biological activities of fisetin, detailing its mechanisms of action across various signaling pathways. A significant focus is placed on the potential of Fisetin-d5, a deuterated analog, to overcome the pharmacokinetic limitations of the parent compound. While direct comparative biological data for this compound is not yet publicly available, this paper will explore the theoretical advantages conferred by deuteration through the kinetic isotope effect, and its potential to enhance metabolic stability and, consequently, therapeutic efficacy. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of fisetin and its deuterated derivatives.

Introduction to Fisetin: A Flavonoid with Broad Therapeutic Promise

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a flavonoid found in various fruits and vegetables, such as strawberries, apples, persimmons, grapes, and onions.[1][2] It has demonstrated a remarkable range of biological activities in preclinical studies, positioning it as a promising candidate for the prevention and treatment of a multitude of chronic diseases. These activities are largely attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.

Despite its therapeutic potential, the clinical translation of fisetin is challenged by its low aqueous solubility, poor oral bioavailability, and extensive first-pass metabolism, where it is rapidly converted into its glucuronide and sulfate conjugates.[3][4] This rapid clearance necessitates the exploration of strategies to improve its pharmacokinetic profile. One such strategy is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, to create this compound.

Biological Activities of Fisetin

Fisetin exerts its biological effects through a variety of mechanisms, impacting multiple cellular processes.

Antioxidant Activity

Fisetin is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems.[5][6] Its antioxidant capacity is attributed to its chemical structure, particularly the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1][5]

Key Mechanisms:

-

Direct ROS Scavenging: Fisetin effectively neutralizes various free radicals, including superoxide and hydroxyl radicals.[6]

-

Induction of Antioxidant Enzymes: Fisetin upregulates the expression of several antioxidant enzymes, such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT), primarily through the activation of the Nrf2-antioxidant response element (ARE) pathway.[6][7]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Fisetin has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways and reducing the production of inflammatory mediators.[8]

Key Mechanisms:

-

Inhibition of NF-κB Pathway: Fisetin suppresses the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]

-

Modulation of MAPK Pathway: Fisetin can modulate the activity of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in inflammatory responses.[1]

Anti-Cancer Activity

Fisetin has shown promise as an anti-cancer agent by affecting various stages of tumor development, including proliferation, apoptosis, angiogenesis, and metastasis.[9]

Key Mechanisms:

-

Induction of Apoptosis: Fisetin induces programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[9][10]

-

Cell Cycle Arrest: Fisetin can arrest the cell cycle at different phases (G1/S or G2/M) in various cancer cell lines by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[11]

-

Inhibition of PI3K/Akt/mTOR Pathway: This signaling pathway is often hyperactivated in cancer. Fisetin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[9]

Neuroprotective Effects

Fisetin has emerged as a promising neuroprotective agent, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[12][13][14]

Key Mechanisms:

-

Reduction of Oxidative Stress: As mentioned earlier, fisetin's antioxidant properties help protect neurons from oxidative damage, a key factor in neurodegeneration.[7][15]

-

Modulation of Signaling Pathways: Fisetin can activate pro-survival signaling pathways, such as the ERK and PI3K/Akt pathways, in neuronal cells.[13]

-

Inhibition of Neuroinflammation: By suppressing microglial activation and the production of inflammatory cytokines in the brain, fisetin can mitigate neuroinflammation.[12]

This compound: The Rationale for Deuteration

Deuteration is a chemical modification strategy where one or more hydrogen atoms in a molecule are replaced by deuterium. Deuterium is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. This seemingly small change can have a profound impact on the metabolic stability of a drug molecule.

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism, proceed at a slower rate when a C-D bond is present. This phenomenon is known as the Kinetic Isotope Effect (KIE) .

Given that fisetin is extensively metabolized through glucuronidation and sulfation of its hydroxyl groups, it is hypothesized that deuterating specific positions on the fisetin molecule could slow down its metabolic breakdown. This compound, with deuterium atoms strategically placed at metabolically labile sites, is expected to exhibit:

-

Increased Metabolic Stability: A slower rate of metabolism would lead to a longer half-life in the body.

-

Enhanced Bioavailability: Reduced first-pass metabolism could result in higher plasma concentrations of the active compound after oral administration.

-

Improved Therapeutic Efficacy: A more sustained exposure to fisetin could lead to a more pronounced and longer-lasting biological effect.

While the synthesis of deuterated flavonoids has been described in the literature, to date, no studies have been published that directly compare the biological activity of this compound to Fisetin.[16] The following sections on comparative data are therefore based on the established activities of fisetin and the theoretical advantages of deuteration.

Comparative Biological Activity: Fisetin (Established) vs. This compound (Hypothesized)

The following tables summarize the known quantitative data for fisetin's biological activities and provide a hypothesized comparison for this compound. It is crucial to reiterate that the values for this compound are speculative and await experimental validation.

Table 1: Comparative Anti-Cancer Activity (IC50 Values)

| Cancer Cell Line | Fisetin IC50 (µM) | This compound IC50 (µM) (Hypothesized) | Reference |

| A549 (Lung) | 10 - 40 (time-dependent) | Potentially Lower | [17] |

| 451Lu (Melanoma) | 17.5 - 80 (time-dependent) | Potentially Lower | [11] |

| A375 (Skin) | 41.70 ± 1.25 | Potentially Lower | [18] |

| A431 (Skin) | 57.60 ± 6.59 | Potentially Lower | [18] |

| A2780 (Ovarian) | ~25 - 100 | Potentially Lower | [10] |

| VOCAR-3 (Ovarian) | ~25 - 100 | Potentially Lower | [10] |

Hypothesis: A lower IC50 for this compound is predicted due to potentially higher intracellular concentrations and sustained target engagement resulting from increased metabolic stability.

Table 2: Comparative Antioxidant and Anti-inflammatory Activity

| Assay | Fisetin Activity | This compound Activity (Hypothesized) | Reference |

| DPPH Radical Scavenging | High | Similar or Slightly Higher | [19] |

| ABTS Radical Scavenging | High | Similar or Slightly Higher | [19] |

| ROS Reduction in PC12 cells | Significant reduction at 5-40 µM | More potent reduction at lower concentrations | [13] |

| NO Production Inhibition (HaCaT cells) | Dose-dependent inhibition | More potent inhibition | [8] |

| PGE2 Production Inhibition (HaCaT cells) | Dose-dependent inhibition | More potent inhibition | [8] |

Hypothesis: The intrinsic radical scavenging activity is unlikely to be significantly altered by deuteration. However, in cell-based assays, the enhanced stability of this compound could lead to more pronounced and sustained effects.

Signaling Pathways Modulated by Fisetin

Fisetin's diverse biological effects are a result of its ability to interact with multiple intracellular signaling pathways. The following diagrams, generated using DOT language, illustrate some of the key pathways modulated by fisetin.

Caption: Fisetin inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: Fisetin modulates the MAPK signaling pathways.

Caption: Fisetin inhibits the NF-κB inflammatory pathway.

Experimental Protocols for Assessing Fisetin's Biological Activity

The following are representative experimental protocols for evaluating the biological activities of fisetin. These same methodologies could be applied to directly compare the efficacy of Fisetin and this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., A549, A375) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Fisetin or this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

Preparation of Solutions: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare various concentrations of Fisetin or this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Western Blot Analysis for Signaling Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: After treatment with Fisetin or this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Future Directions and Conclusion

Fisetin continues to be a highly promising natural compound with a wide array of therapeutic applications. Its primary limitation, however, remains its poor pharmacokinetic profile. The use of deuteration to create this compound presents a logical and scientifically sound strategy to overcome this hurdle. The anticipated improvements in metabolic stability and bioavailability could potentially unlock the full therapeutic potential of this remarkable flavonoid.

This whitepaper has provided a comprehensive overview of the known biological activities of fisetin and has laid out the theoretical framework for the expected advantages of this compound. It is imperative that future research focuses on the direct, head-to-head comparison of Fisetin and this compound in a battery of in vitro and in vivo models. Such studies are essential to experimentally validate the hypothesized benefits of deuteration and to pave the way for the clinical development of a more effective fisetin-based therapeutic. The data generated from these future studies will be critical for drug development professionals in making informed decisions about advancing this compound into clinical trials.

References

- 1. newlifebio.eu [newlifebio.eu]

- 2. alternative-therapies.com [alternative-therapies.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. researchgate.net [researchgate.net]

- 7. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fisetin inhibits TNF-α-induced inflammatory action and hydrogen peroxide-induced oxidative damage in human keratinocyte HaCaT cells through PI3K/AKT/Nrf-2-mediated heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fisetin-induced cell death in human ovarian cancer cell lines via zbp1-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of human melanoma cell growth by dietary flavonoid fisetin is associated with disruption of Wnt/β-catenin signaling and decreased Mitf levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Neuroprotective Effects of Flavonoid Fisetin against Corticosterone-Induced Cell Death through Modulation of ERK, p38, and PI3K/Akt/FOXO3a-Dependent Pathways in PC12 Cells [mdpi.com]

- 14. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fisetin exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of deuterium-labeled flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fisetin inhibits the growth and migration in the A549 human lung cancer cell line via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]

Fisetin-d5: A Critical Tool for Advancing Biomedical Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions.[1][2] In recent years, it has garnered significant attention from the scientific community for its wide range of therapeutic properties, including senolytic, anti-inflammatory, neuroprotective, and anticancer activities.[3][4][5][6][7] However, the translation of these promising preclinical findings into clinical applications is hampered by Fisetin's inherent pharmacokinetic challenges, notably its low aqueous solubility, poor bioavailability, and rapid metabolism.[8][9]

To overcome these hurdles and enable robust, reproducible research, stable isotope-labeled internal standards are indispensable. Fisetin-d5 is a deuterated form of Fisetin, where five hydrogen atoms have been replaced with deuterium.[10] This isotopic substitution renders this compound chemically identical to Fisetin but distinguishable by its higher mass. This property makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound is critical for the accurate quantification of Fisetin in complex biological matrices, thereby supporting essential pharmacokinetic, metabolism, and efficacy studies that are foundational to drug development.[10][11]

Core Application of this compound: Precision in Bioanalysis

The primary application of this compound is as an internal standard in quantitative bioanalysis. In preclinical and clinical studies, accurately measuring the concentration of a drug in plasma, tissues, and other biological fluids is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Due to its rapid metabolism into glucuronide and sulfate conjugates, the parent Fisetin is often present in very low concentrations in systemic circulation.[12][13] this compound is added to biological samples during the preparation process. It behaves identically to the endogenous Fisetin throughout extraction, chromatography, and ionization, but is differentiated by the mass spectrometer. This co-analysis corrects for any sample loss during preparation and for matrix-induced variations in ionization efficiency, leading to highly accurate and precise quantification of the true Fisetin concentration.

Pharmacokinetic Profile of Fisetin

The data from animal studies underscore the pharmacokinetic challenges of Fisetin, highlighting the necessity of precise analytical methods enabled by this compound. Fisetin is rapidly absorbed and metabolized, with studies in mice showing a maximum plasma concentration (Cmax) reached within 15 minutes and a short terminal half-life of approximately 3.1 hours following intraperitoneal administration.[2][14] Oral administration results in even lower systemic exposure, with the parent form being only transiently detectable.[12]

Table 1: Pharmacokinetic Parameters of Fisetin in Preclinical Models

| Species | Dose & Route | Cmax | Tmax | Terminal Half-life (t½) | Bioavailability | Reference |

| Mice | 223 mg/kg (i.p.) | 2.5 µg/mL | 15 min | 3.1 h | - | [2][14] |

| Rats | 50 mg/kg (oral) | Parent form transiently present | During absorption phase | Not quantifiable | Low | [12] |

| Rats | 10 mg/kg (i.v.) | - | - | Rapid decline | - | [12] |

| Rats | 20 mg/kg (oral, SNEDDS) | 3.7-fold increase vs. free Fisetin | 30 min | - | Improved | [8] |

i.p. - Intraperitoneal; i.v. - Intravenous; SNEDDS - Self-Nanoemulsifying Drug Delivery System.

Improving Bioavailability: A Key Research Area

Given its poor bioavailability, significant research has focused on developing advanced formulations to enhance the systemic delivery of Fisetin. These include nanoemulsions, liposomes, and inclusion complexes.[2][15][16] this compound is crucial for evaluating the performance of these novel delivery systems by providing the means to accurately compare their pharmacokinetic profiles to that of free Fisetin.

Table 2: Impact of Novel Formulations on Fisetin Bioavailability

| Formulation | Animal Model | Key Finding | Reference |

| Nanoemulsion | Mice (i.p.) | 24-fold increase in relative bioavailability compared to free Fisetin. | [2] |

| Liposomes | Mice (i.p.) | 47-fold increase in bioavailability compared to free Fisetin. | |

| HPβCD Inclusion Complex in PLGA Nanoparticles | - | Designed to improve oral bioavailability. | [16] |

| Micelles | Rats (oral) | 6.3-fold increase in Area Under the Curve (AUC). | [8] |

HPβCD - Hydroxypropyl-beta-cyclodextrin; PLGA - Poly-lactic-co-glycolic acid.

Experimental Protocol: Quantification of Fisetin in Plasma

Below is a representative methodology for the quantification of Fisetin in plasma samples using LC-MS/MS with this compound as an internal standard.

1. Objective: To accurately determine the concentration of Fisetin in rodent plasma.

2. Materials:

-

Fisetin analytical standard

-

This compound (internal standard)

-

Control (blank) rodent plasma

-

Acetonitrile (ACN) with 0.1% Formic Acid

-

Water with 0.1% Formic Acid

-

Methanol (for stock solutions)

-

Microcentrifuge tubes

-

LC-MS/MS system

3. Standard and Sample Preparation:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Fisetin and this compound in methanol.

-

Working Solutions: Serially dilute the Fisetin stock solution to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of this compound (e.g., 100 ng/mL).

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

4. LC-MS/MS Conditions:

-

LC System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS System (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Fisetin: Q1: 285.0 -> Q3: 135.0

-

This compound: Q1: 290.0 -> Q3: 137.0

-

-

Instrument Parameters: Optimize ion source parameters (e.g., gas temperatures, voltages) for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both Fisetin and this compound.

-

Calculate the peak area ratio (Fisetin / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted linear regression.

-

Determine the concentration of Fisetin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Applications in Key Biomedical Research Areas

The ability to accurately measure Fisetin concentrations using this compound underpins research across multiple therapeutic areas.

Senolytics and Anti-Aging

Fisetin is one of the most potent naturally occurring senolytics, agents that selectively induce apoptosis in senescent cells.[6][7] These cells accumulate with age and contribute to numerous age-related diseases.[17] this compound is vital for studies aiming to:

-

Determine the effective dose range required to clear senescent cells in different tissues.[18]

-

Correlate Fisetin concentration with reductions in senescence markers (e.g., p16INK4a) and inflammatory SASP (Senescence-Associated Secretory Phenotype) factors.[6]

-

Conduct clinical trials to assess Fisetin's efficacy in mitigating frailty and age-related dysfunction in humans.[19][20]

Oncology

Fisetin exhibits anticancer properties by modulating numerous signaling pathways involved in cell proliferation, survival, angiogenesis, and metastasis.[1][3][21] It has been shown to inhibit the PI3K/Akt/mTOR, MAPK, and NF-κB pathways and induce apoptosis in various cancer cell lines.[22][23][24] The use of this compound is essential for:

-

Pharmacokinetic studies to establish dosing regimens that achieve therapeutic concentrations in tumor tissue.

-

PK/PD modeling to link drug exposure to anti-tumor efficacy.

-

Investigating the metabolism of Fisetin within the tumor microenvironment.

Neuroprotection

Fisetin has demonstrated significant neuroprotective effects in models of neurodegenerative diseases and stroke.[4][25] It can cross the blood-brain barrier and acts through multiple mechanisms, including direct antioxidant activity, increasing intracellular glutathione, and activating key signaling pathways like Ras-ERK and PI3K/Akt that support neuronal survival.[25][26][27][28] this compound enables critical research to:

-

Quantify brain tissue concentrations to confirm blood-brain barrier penetration.

-

Correlate Fisetin levels in the central nervous system with neuroprotective outcomes and cognitive improvements.

-

Develop formulations that enhance brain delivery and retention.

Anti-Inflammatory Effects

Chronic inflammation is an underlying factor in many diseases. Fisetin exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.[5] It achieves this by suppressing key inflammatory signaling pathways, including NF-κB, MAPKs (p38, JNK), and Src/Syk kinases.[2][5][25][29] this compound is a key tool for:

-

Establishing a clear relationship between Fisetin dose, plasma concentration, and the reduction of inflammatory biomarkers (e.g., TNF-α, IL-6).

-

Supporting the development of Fisetin as a therapeutic agent for chronic inflammatory conditions.

Conclusion

Fisetin holds immense promise as a multi-target therapeutic agent for a host of conditions associated with aging, cancer, neurodegeneration, and inflammation. However, its challenging pharmacokinetic properties make accurate and reliable quantification a prerequisite for meaningful research and clinical development. This compound, as a stable isotope-labeled internal standard, is not merely an accessory but a fundamental enabling tool. It provides the analytical precision required to conduct rigorous ADME and PK/PD studies, evaluate novel delivery systems, and ultimately translate the vast potential of Fisetin from the laboratory to the clinic. For any researcher in this field, the use of this compound is a critical component of a robust and validatable experimental design.

References

- 1. The flavonoid fisetin as an anticancer agent targeting the growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fisetin is a senotherapeutic that extends health and lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis of Deuterated Compounds by Flow Chemistry | CoLab [colab.ws]

- 12. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How Fisetin Boosts AMPK for Cell Regeneration & Longevity [bonerge.com]

- 18. Top Clinical Trials On Fisetin - Life Extension [lifeextension.com]

- 19. just-glow.com [just-glow.com]

- 20. Fisetin for Improved Vascular Function in Aging · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 21. Fisetin's Promising Antitumor Effects: Uncovering Mechanisms and Targeting for Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 28. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Fisetin Suppresses Macrophage-Mediated Inflammatory Responses by Blockade of Src and Syk - PMC [pmc.ncbi.nlm.nih.gov]

Fisetin-d5 as a Tracer for Metabolic Pathway Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Fisetin-d5, a deuterated stable isotope of Fisetin, as a tracer for metabolic pathway and pharmacokinetic studies. This document details Fisetin's metabolic fate, its influence on key signaling pathways, and provides comprehensive experimental protocols for utilizing this compound in a research setting.

Introduction: Fisetin and the Role of Stable Isotope Tracers

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions.[1][2] It has garnered significant scientific interest for its wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and senolytic effects.[3][4] However, the clinical application of Fisetin is hampered by its low aqueous solubility, poor bioavailability, and rapid metabolism within the body.[3][5]

To accurately study the absorption, distribution, metabolism, and excretion (ADME) of compounds like Fisetin, researchers increasingly rely on stable isotope labeling.[6][7] Unlike radioactive isotopes, stable isotopes (e.g., Deuterium or ²H) are non-radioactive, making them safe for a wide range of studies, including those in humans.[7][8] this compound is a deuterated form of Fisetin where five hydrogen atoms are replaced with deuterium.[9][10] This subtle increase in mass allows it to be distinguished from the endogenous or administered unlabeled Fisetin by mass spectrometry, making it an ideal internal standard and tracer for quantitative analysis.[8][10][11]

The Metabolic Fate of Fisetin

Pharmacokinetic studies have revealed that Fisetin is rapidly and extensively metabolized after administration.[3][12][13] The parent compound often disappears from circulation quickly, being converted into various metabolites.[12][13]

The primary metabolic transformations are Phase II conjugation reactions, mainly sulfation and glucuronidation, which occur in the liver and intestines.[12][13] Additionally, a key methoxylated metabolite, geraldol (3,4′,7-trihydroxy-3′-methoxyflavone), has been identified as a major and biologically active metabolite in mice.[14][15][16] In some instances, geraldol has been found to be more cytotoxic to tumor cells than Fisetin itself, suggesting that Fisetin's metabolism plays a crucial role in its overall biological activity.[15]

Below is a diagram illustrating the primary metabolic conversions of Fisetin.

Quantitative Pharmacokinetic Data

The rapid metabolism of Fisetin contributes to its low bioavailability. The tables below summarize key pharmacokinetic parameters from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Fisetin in Animal Models

| Species | Dose & Route | Cmax (µg/mL) | Tmax (min) | Half-life (t1/2) (h) | AUC | Reference |

| Mouse | 223 mg/kg (i.p.) | 2.5 | 15 | 0.09 (rapid), 3.1 (terminal) | N/A | [12][15] |

| Mouse | 2 mg/kg (i.v.) | N/A | N/A | N/A | N/A | [16] |

| Mouse | 100 mg/kg (p.o.) | N/A | N/A | N/A | Bioavailability: 7.8% | [16] |

| Mouse | 200 mg/kg (p.o.) | N/A | N/A | N/A | Bioavailability: 31.7% | [16] |

| Rat | 10 mg/kg (i.v.) | N/A | N/A | Rapid decline | N/A | [12][13] |

| Rat | 50 mg/kg (p.o.) | Parent form transiently present | N/A | N/A | N/A | [12][13] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; i.p.: Intraperitoneal; i.v.: Intravenous; p.o.: Oral administration; N/A: Not Available

Table 2: Pharmacokinetic Parameters of Fisetin in Humans (Single 1000 mg Oral Dose)

| Formulation | Fisetin Content | Cmax (ng/mL) | AUC 0–12h (ng·h/mL) | Relative Bioavailability | Reference |

| Unformulated (UF) | 1000 mg | 9.97 | 12.67 | 1x | [5][17] |

| FF-20 (Formulated) | 192 mg | 238.2 | 341.4 | 26.9x greater than UF | [5][17] |

FF-20 is a food-grade formulation of Fisetin encapsulated in a fenugreek galactomannan hydrogel scaffold.

Table 3: Major Identified Metabolites of Fisetin

| Metabolite | Metabolic Reaction | Biological Activity | Reference |

| Fisetin Glucuronides | Glucuronidation | Retain some antioxidant activity | [12][14][15] |

| Fisetin Sulfates | Sulfation | Retain some antioxidant activity | [12][14] |

| Geraldol | Methylation | Active; more cytotoxic than Fisetin in some cancer cells | [14][15][16] |

Modulation of Key Signaling Pathways

Fisetin exerts its biological effects by modulating a multitude of intracellular signaling pathways that are critical in cell proliferation, inflammation, and survival.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in various diseases, including cancer. Fisetin has been shown to inhibit this pathway, contributing to its anti-cancer effects.[18][19][20]

MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, regulate cellular responses to a variety of external stimuli. Fisetin can both suppress and activate different branches of this cascade depending on the cellular context, influencing processes like apoptosis and inflammation.[4][20]

Experimental Protocol for this compound Tracer Studies

This section outlines a general methodology for conducting a pharmacokinetic study using this compound as an internal standard to quantify unlabeled Fisetin and its metabolite, geraldol, in mouse plasma.

Detailed Methodologies

1. Materials and Reagents:

-

Fisetin (analytical standard)

-

This compound (internal standard)[9]

-

Geraldol (analytical standard, if available)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic Acid or Phosphoric Acid (LC-MS grade)

-

Ultrapure Water

-

Control biological matrix (e.g., mouse plasma)

2. Animal Dosing and Sample Collection:

-

Animal Model: ICR or C57BL/6 mice.

-

Dosing: Administer Fisetin via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a specified dose (e.g., 100 mg/kg).[16]

-

Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) into heparinized or EDTA-coated tubes at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.[15][17]

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to serve as the internal standard.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Chromatography System: A high-performance liquid chromatography (HPLC) system.

-

Column: A reverse-phase C18 column (e.g., Phenomenex C18).[21]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: A suitable gradient to separate Fisetin, geraldol, and the internal standard.

-

Flow Rate: 0.5 - 1.0 mL/min.[21]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), typically in positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte must be optimized.

-

Example Transition for Fisetin: To be determined empirically.

-

Example Transition for this compound: To be determined empirically (precursor ion will be +5 Da compared to Fisetin).

-

Example Transition for Geraldol: To be determined empirically.

-

5. Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of Fisetin and geraldol standards into the control biological matrix.

-

Process the calibration standards using the same sample preparation method, including the addition of the this compound internal standard.

-

Plot the peak area ratio (analyte/internal standard) against the nominal concentration to generate a linear regression curve.

-

Calculate the concentration of Fisetin and geraldol in the unknown samples using the regression equation from the calibration curve.

Conclusion and Future Directions

The use of this compound is an invaluable tool for accurately dissecting the complex pharmacokinetics and metabolic pathways of Fisetin.[8] By enabling precise quantification, it helps researchers overcome the challenges posed by Fisetin's low bioavailability and rapid in vivo conversion.[3][5] This approach is critical for establishing dose-response relationships, understanding the contribution of active metabolites like geraldol, and developing novel formulations to enhance therapeutic efficacy.[15][17] Future studies employing this compound will be instrumental in bridging the gap between promising preclinical data and successful clinical applications, ultimately unlocking the full therapeutic potential of this remarkable natural compound.

References

- 1. ijert.org [ijert.org]

- 2. Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scitechnol.com [scitechnol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

- 11. metsol.com [metsol.com]

- 12. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of absolute conversion to geraldol from fisetin and pharmacokinetics in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijsat.org [ijsat.org]

Understanding the Kinetic Isotope Effect of Fisetin-d5: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fisetin, a naturally occurring flavonol found in various fruits and vegetables, has garnered significant attention for its pleiotropic therapeutic effects, including antioxidant, anti-inflammatory, senolytic, and neuroprotective properties.[1] Despite its promising pharmacological profile, the clinical utility of fisetin is often hampered by its rapid and extensive metabolism, leading to low bioavailability. A key strategy to overcome such pharmacokinetic limitations is the selective replacement of hydrogen atoms with their heavier isotope, deuterium, at metabolically vulnerable positions. This substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), potentially slowing down the rate of metabolic reactions and thereby enhancing the drug's exposure and efficacy.[2] Fisetin-d5 is a deuterated form of fisetin, though specific research on its KIE is not yet available in published literature. This technical guide provides a comprehensive overview of the principles of the kinetic isotope effect, the known metabolic pathways of fisetin, and a proposed experimental framework for elucidating the KIE of this compound.

The Deuterium Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect is a change in the rate of a chemical reaction upon substitution of an atom in a reactant with one of its isotopes.[3] The primary deuterium KIE occurs when a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of a reaction.[4] The C-D bond has a lower zero-point vibrational energy than a C-H bond due to the greater mass of deuterium.[3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[5]

In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, often involving the cleavage of a C-H bond as a rate-limiting step.[6] By replacing a hydrogen with a deuterium at the site of metabolism, the rate of CYP-mediated metabolism can be significantly reduced.[2] This can lead to:

-

Improved Metabolic Stability: A longer half-life and reduced clearance of the drug.[7]

-

Increased Drug Exposure: Higher plasma concentrations (AUC) for a given dose.[7]

-

Reduced Metabolite-Related Toxicity: Lower formation of potentially toxic metabolites.[7]

-

Lower and Less Frequent Dosing: Potentially leading to improved patient compliance.[7]

The magnitude of the deuterium KIE is expressed as the ratio of the reaction rate constants for the light (kH) and heavy (kD) isotopes (KIE = kH/kD). For primary KIEs involving C-H bond cleavage, this ratio can range from 2 to as high as 10.[4]

Metabolism of Fisetin

Understanding the metabolic pathways of fisetin is crucial for identifying the optimal positions for deuteration to maximize the kinetic isotope effect. Fisetin undergoes extensive phase I and phase II metabolism in the liver and intestines.

Phase I Metabolism: One of the identified phase I metabolites of fisetin is a methoxylated derivative, 3,4',7-trihydroxy-3'-methoxyflavone, also known as geraldol.[8] This metabolite has been shown to be more cytotoxic to tumor cells than the parent fisetin, suggesting that fisetin's metabolism plays a significant role in its biological activity.[8]

Phase II Metabolism: The predominant metabolic pathways for fisetin are glucuronidation and sulfation of its hydroxyl groups, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[9][10] Following oral administration in rats, fisetin is rapidly and extensively converted to its glucuronide and sulfate conjugates.[11] These conjugates are the primary forms of fisetin found in systemic circulation.[12] The specific hydroxyl groups that are targeted for conjugation have been a subject of study, with regioselectivity observed for different SULT and UGT isoforms.[10]

Quantitative Data on Fisetin Pharmacokinetics

While specific pharmacokinetic data for this compound is not available, the following table summarizes key pharmacokinetic parameters for unlabeled fisetin from a study in mice, which can serve as a baseline for comparison in future KIE studies.

| Parameter | Value | Species | Dose and Route | Reference |

| Cmax | 2.5 µg/mL | Mouse | 223 mg/kg, i.p. | [8] |

| Tmax | 15 min | Mouse | 223 mg/kg, i.p. | [8] |

| t1/2α (rapid) | 0.09 h | Mouse | 223 mg/kg, i.p. | [8] |

| t1/2β (terminal) | 3.1 h | Mouse | 223 mg/kg, i.p. | [8] |

Table 1: Pharmacokinetic parameters of fisetin in mice.

Signaling Pathways Modulated by Fisetin

Fisetin exerts its biological effects by modulating a multitude of intracellular signaling pathways. A deeper understanding of these pathways provides the rationale for developing a metabolically stabilized version of fisetin.

PI3K/Akt/mTOR Pathway: Fisetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and metabolic diseases.[13] This inhibition can lead to decreased cell proliferation and induction of apoptosis.

Caption: Fisetin inhibits the PI3K/Akt/mTOR pathway.

MAPK Pathways (ERK, JNK, p38): Fisetin can modulate the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which are involved in inflammation, stress responses, and cell survival.[1]

Caption: Fisetin modulates MAPK signaling pathways.

Nrf2 Antioxidant Pathway: Fisetin is known to activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.[14] This leads to the upregulation of antioxidant enzymes like glutathione S-transferases (GST) and GPX1.[15]

Caption: Fisetin activates the Nrf2 antioxidant pathway.

Proposed Experimental Protocols for Studying the Kinetic Isotope Effect of this compound

The following sections outline a hypothetical experimental workflow to investigate and quantify the kinetic isotope effect of this compound.

Caption: Proposed experimental workflow for KIE studies.

4.1 In Vitro Metabolic Stability Assays

Objective: To determine the rate of metabolism of fisetin and this compound in liver microsomal and hepatocyte preparations.

Methodology:

-

Preparation of Incubation Mixtures:

-

Incubation:

-

Pre-incubate the microsomal or hepatocyte suspension at 37°C for 5 minutes.

-

Initiate the reaction by adding Fisetin or this compound (final concentration, e.g., 1 µM).[16] For microsomal incubations, also add NADPH regenerating system as a cofactor.

-

Incubate at 37°C with shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[18]

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.[19]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

-

Calculate the KIE on CLint as (CLint of Fisetin) / (CLint of this compound).

-

4.2 In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of fisetin and this compound following systemic administration in rodents.

Methodology:

-

Animal Model:

-

Dosing:

-

Administer Fisetin and this compound to separate groups of animals via intravenous (IV) and oral (PO) routes.[18] A typical dose might be 10 mg/kg.

-

-

Blood Sampling:

-

Collect serial blood samples from a tail vein or via cannulation at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[22]

-

-

Plasma Preparation:

-

Centrifuge the blood samples to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Extract fisetin and this compound from plasma using protein precipitation or liquid-liquid extraction.

-

Quantify the concentrations using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin).[22]

-

Compare the parameters between the Fisetin and this compound treated groups to assess the in vivo impact of deuteration.

-

4.3 Bioanalytical Method: LC-MS/MS

Objective: To develop a sensitive and specific method for the simultaneous quantification of fisetin and this compound in biological matrices.

Methodology:

-

Chromatography:

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[23]

-

Optimize the MRM transitions for fisetin and this compound (and an internal standard).

-

-

Method Validation:

-

Validate the assay for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

-

Hypothetical Data on the Kinetic Isotope Effect

The following table illustrates the potential impact of a kinetic isotope effect on the metabolic stability of this compound. The values are hypothetical and serve to demonstrate the expected outcome of the proposed in vitro experiments.

| Compound | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) | Kinetic Isotope Effect (KIE) on CLint |

| Fisetin | 15 | 46.2 | - |

| This compound | 60 | 11.6 | 4.0 |

Table 2: Hypothetical in vitro metabolic stability data for fisetin and this compound.

While direct experimental data on the kinetic isotope effect of this compound is currently lacking, the principles of drug metabolism and KIE provide a strong rationale for its investigation. Deuteration of fisetin at its metabolically labile sites is a promising strategy to enhance its pharmacokinetic profile, potentially leading to improved therapeutic efficacy. The experimental protocols outlined in this guide offer a systematic approach for researchers and drug development professionals to characterize the in vitro and in vivo properties of this compound and to quantify the magnitude of the deuterium kinetic isotope effect. Such studies are essential to unlock the full therapeutic potential of this remarkable natural compound.

References

- 1. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 8. Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Insulins | The protective effects of fisetin in metabolic disorders: a focus on oxidative stress and associated events | springermedicine.com [springermedicine.com]

- 15. The protective effects of fisetin in metabolic disorders: a focus on oxidative stress and associated events - PMC [pmc.ncbi.nlm.nih.gov]